

## Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(R)-3-Amino-4-hydroxybutanoic
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## (R)-3-Amino-4-hydroxybutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA allows it to interact with the GABAergic system, making it a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological role of (R)-3-Amino-4-hydroxybutanoic acid.

## **Physical and Chemical Properties**

**(R)-3-Amino-4-hydroxybutanoic acid** is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C4H9NO3	[2][3][4]
Molecular Weight	119.12 g/mol	[2][4]
Melting Point	213-215 °C (decomposition)	[5]
Boiling Point	~374.5 °C at 760 mmHg (for racemic mixture)	[4]
Specific Rotation ([α]D20)	-20.5° (c=2.08, H2O)	[5]
CAS Number	16504-56-6	[2]
Solubility	Soluble in water.	

# Experimental Protocols Enantioselective Synthesis of (R)-3-Amino-4hydroxybutanoic Acid

A common method for the enantioselective synthesis of **(R)-3-Amino-4-hydroxybutanoic acid** involves the use of a chiral precursor. One such method starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride.[5]

Step 1: Formation of (R)-4-hydroxy-2-pyrrolidone

- (2S,4R)-4-hydroxyproline methyl ester hydrochloride is treated with an alkali metal alkoxide, followed by t-butyl hypochlorite and a tertiary amine in an anhydrous ether solvent.
- The resulting intermediate, an (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, is not isolated.
- This intermediate is then reacted with an aqueous solution of an alkali metal hydroxide and hydrogen peroxide.
- Acidification with a mineral acid yields (R)-4-hydroxy-2-pyrrolidone.

Step 2: Hydrolysis to (R)-4-amino-3-hydroxybutyric acid



- The isolated (R)-4-hydroxy-2-pyrrolidone is hydrolyzed by heating with a mineral acid (e.g., hydrochloric acid or sulfuric acid).[5]
- The reaction mixture is typically heated under reflux.[5]

#### Step 3: Purification

- After hydrolysis, the reaction mixture is passed through a strongly acidic ion-exchange column (H+ form).[5]
- The column is first eluted with water to remove impurities.
- (R)-4-amino-3-hydroxybutyric acid is then eluted with a dilute aqueous ammonia solution.
- The eluate is concentrated under reduced pressure, and the final product can be further purified by recrystallization from a water/ethanol mixture.[5]

A schematic of this synthetic workflow is provided below:



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**Enantioselective Synthesis Workflow** 

## **Analytical Methods**

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **(R)-3-Amino-4-hydroxybutanoic acid** in D<sub>2</sub>O would be expected to show signals corresponding to the protons at each carbon. The chemical shifts would be influenced by the adjacent functional groups (amine, hydroxyl, and carboxylic acid).



• ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule, with their chemical shifts indicating their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecule [M+H]<sup>+</sup> at m/z 120.066.[2] Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids involve the loss of water (H<sub>2</sub>O) and the carboxylic acid group (COOH).[6]

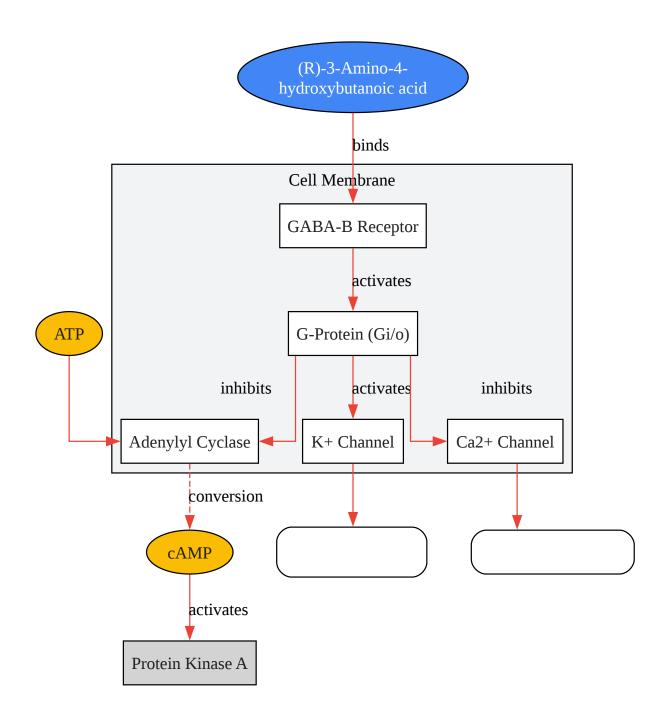
## **Biological Activity and Signaling Pathways**

**(R)-3-Amino-4-hydroxybutanoic acid** is a modulator of GABA receptors. It acts as an agonist at GABA-B receptors and is also reported to have activity at GABA-A receptors, though with different enantioselectivity compared to its (S)-isomer.[1][3][7][8] The (R)-enantiomer is a more potent agonist at GABA-B receptors than the (S)-enantiomer.[1]

## **GABA-B Receptor Signaling Pathway**

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), by an agonist like **(R)-3-Amino-4-hydroxybutanoic acid** initiates a signaling cascade that leads to neuronal inhibition.





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#### GABA-B Receptor Signaling Pathway

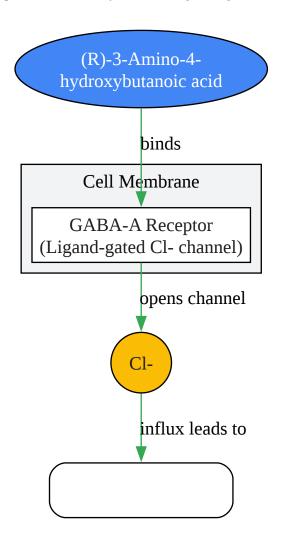
Upon binding of **(R)-3-Amino-4-hydroxybutanoic acid**, the GABA-B receptor activates an associated inhibitory G-protein (Gi/o).[9] This leads to the dissociation of the G-protein into its  $\alpha$  and  $\beta\gamma$  subunits. The  $\beta\gamma$  subunits can directly activate inwardly rectifying potassium (K+)



channels, leading to K+ efflux and hyperpolarization of the neuronal membrane.[9] Both the  $\alpha$  and  $\beta\gamma$  subunits can inhibit adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[9] Additionally, the  $\beta\gamma$  subunits can inhibit voltagegated calcium (Ca2+) channels, reducing neurotransmitter release from the presynaptic terminal.[9]

## **GABA-A Receptor Signaling Pathway**

While the (S)-enantiomer is a more potent agonist at GABA-A receptors, the (R)-enantiomer also exhibits some activity.[1] GABA-A receptors are ligand-gated ion channels.



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GABA-A Receptor Signaling Pathway



Binding of an agonist to the GABA-A receptor opens its integral chloride (CI-) channel, leading to an influx of CI- ions into the neuron.[10] This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

### Conclusion

**(R)-3-Amino-4-hydroxybutanoic acid** is a valuable chiral molecule for research in the field of neuroscience and pharmacology. Its specific interactions with GABA receptors, particularly its agonism at GABA-B receptors, make it a target for the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological function to aid researchers in their exploration of this promising compound.

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- To cite this document: BenchChem. [Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555399#physical-and-chemical-properties-of-r-3-amino-4-hydroxybutanoic-acid]

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